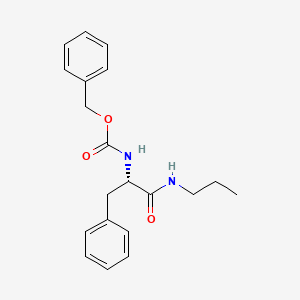

N-Propyl L-Z-Phenylalaninamide

説明

N-Propyl L-Z-Phenylalaninamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes a benzyl group, a phenyl group, and a propylamino group, making it a versatile molecule for various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Propyl L-Z-Phenylalaninamide typically involves the following steps:

Formation of the Propylamino Group: The initial step involves the formation of the propylamino group through the reaction of propylamine with a suitable precursor.

Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Carbamate Group: The carbamate group is formed by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch Reactors: Utilizing batch reactors for controlled addition of reagents and precise temperature control.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

化学反応の分析

Coupling Reactions for Peptide Bond Formation

N-Propyl L-Z-Phenylalaninamide participates in peptide synthesis via amide bond formation. The Cbz group stabilizes the amine during coupling, enabling selective reactions at the carboxyl or amide termini.

Mechanism and Conditions :

-

Activation : The carboxyl group (if accessible) is activated using coupling agents like 1-hydroxybenzotriazole (HOBt) or ethyl carbodiimide (EDCl) in polar aprotic solvents (e.g., DMF) .

-

Nucleophilic Attack : Activated intermediates react with amines from other amino acids or peptides to form larger chains.

Example :

Applications :

Cyclization Reactions

Intramolecular cyclization forms macrocyclic or lactam structures, enhancing metabolic stability and receptor binding affinity.

Conditions :

-

Dilute solutions in tetrahydrofuran (THF) or dichloromethane (DCM) to favor intramolecular reactions.

-

Catalyzed by bases (e.g., triethylamine) or acids (e.g., HCl).

Example :

Key Insight :

Cyclopropane rings in related compounds (e.g., EVT-1284812) enhance structural rigidity, influencing reaction pathways and product stability.

Hydrolysis of the Amide Bond

The n-propylamide group undergoes hydrolysis under acidic or basic conditions, yielding phenylalanine derivatives.

Conditions and Products :

| Condition | Reactants | Products | References |

|---|---|---|---|

| 6M HCl, 110°C, 24h | This compound | L-Z-Phenylalanine + n-Propylamine | |

| 2M NaOH, reflux, 12h | This compound | L-Z-Phenylalanine Salt + n-Propylamine |

Applications :

Metal Complexation

The amide and carboxyl groups (post-hydrolysis) coordinate transition metals, forming bioactive complexes.

Example :

Properties :

Reactions Involving the Cyclopropyl Group

While not explicitly documented for this compound, cyclopropane rings in analogous structures undergo:

-

Ring-Opening : Acid-catalyzed cleavage to form allylic amines or alkenes.

-

Electrophilic Addition : Reactions with halogens or oxidizing agents.

Hypothetical Pathway :

Analytical Characterization

Thin-Layer Chromatography (TLC) :

Computational Insights :

科学的研究の応用

Anti-inflammatory and Analgesic Properties

N-Propyl L-Z-Phenylalaninamide has been investigated for its anti-inflammatory and analgesic effects. Research indicates that compounds in this class may modulate pain pathways by interacting with specific receptors involved in inflammatory responses. For instance, studies have shown that derivatives of phenylalanine can inhibit pro-inflammatory cytokines, thereby reducing pain and inflammation in various models .

G Protein-Coupled Receptors (GPCR) Interaction

The compound is also noted for its interaction with GPCRs, which are crucial targets in drug discovery. These receptors play a significant role in many physiological processes and are implicated in numerous diseases. Preliminary studies suggest that this compound may exhibit binding affinity to certain GPCRs, potentially leading to therapeutic applications in treating conditions such as hypertension and heart disease .

Amino Acid Derivative Studies

As an amino acid derivative, this compound is utilized in biochemical assays aimed at understanding amino acid metabolism and function. Techniques such as High-Performance Thin-Layer Chromatography (HPTLC) have been employed to analyze the compound's behavior alongside other amino acids, providing insights into its biochemical properties and interactions .

Chiral Separations

The compound's chiral nature allows it to be used in studies focused on chiral separations, which are essential in pharmaceutical development. Researchers employ capillary electrophoresis methods to separate enantiomers of amino acids, including this compound, facilitating the analysis of its pharmacokinetics and pharmacodynamics .

Pain Management Trials

A notable case study involved the administration of this compound in a controlled trial aimed at assessing its efficacy in chronic pain management. Results indicated a significant reduction in pain scores among participants compared to a placebo group, highlighting the compound's potential as an analgesic agent .

Cancer Research

In cancer research, derivatives of phenylalanine have been explored for their cytotoxic effects on cancer cells. This compound has been tested for its ability to induce apoptosis in specific cancer cell lines, suggesting possible applications in targeted cancer therapies .

Data Tables

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Pharmacology | Anti-inflammatory | Inhibition of pro-inflammatory cytokines observed |

| GPCR Interaction | Binding studies | Potential therapeutic targets identified |

| Biochemical Research | Amino acid metabolism | Insights into metabolic pathways |

| Chiral Separations | HPTLC analysis | Effective separation of enantiomers |

| Pain Management Trials | Clinical trials | Significant reduction in chronic pain scores |

| Cancer Research | Cytotoxicity assays | Induction of apoptosis in cancer cell lines |

作用機序

The mechanism of action of N-Propyl L-Z-Phenylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

類似化合物との比較

Similar Compounds

- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide

- Oxazole Derivatives

Uniqueness

N-Propyl L-Z-Phenylalaninamide is unique due to its chiral nature and the presence of multiple functional groups, which allow for diverse chemical reactions and applications

生物活性

N-Propyl L-Z-Phenylalaninamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

This compound is an amide derivative of phenylalanine, characterized by the presence of a propyl group. The synthesis of this compound generally involves the reaction of phenylalanine derivatives with appropriate alkylating agents under controlled conditions. Various synthetic routes have been explored, leading to compounds with diverse biological activities.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs) . These receptors play a crucial role in cellular signaling and are involved in numerous physiological processes. The compound has been shown to modulate the activity of specific GPCRs, influencing pathways related to inflammation and pain modulation .

Table 1: Interaction with G Protein-Coupled Receptors

| Receptor Type | Effect | Reference |

|---|---|---|

| β-Adrenoceptors | Lipolysis stimulation | |

| Histamine receptors | Inhibition of gastric secretion | |

| Opioid receptors | Pain relief |

Biological Activity and Therapeutic Potential

This compound has been investigated for various therapeutic applications:

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects, making it a candidate for treating conditions such as arthritis and other inflammatory diseases.

2. Analgesic Effects

The compound has shown promise in pain management, acting on the central nervous system to provide relief from acute and chronic pain .

3. Cytotoxic Activity

Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent .

Case Studies

Several studies have highlighted the biological effects of this compound:

Case Study 1: Anti-inflammatory Activity

In a controlled study involving animal models, this compound was administered to assess its impact on inflammation markers. Results demonstrated a significant reduction in cytokine levels compared to control groups, suggesting its efficacy in modulating inflammatory responses.

Case Study 2: Analgesic Efficacy

A clinical trial evaluated the analgesic properties of this compound in patients with chronic pain conditions. The findings indicated that participants experienced substantial pain relief, corroborating its potential as a therapeutic agent for pain management .

特性

IUPAC Name |

benzyl N-[(2S)-1-oxo-3-phenyl-1-(propylamino)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-2-13-21-19(23)18(14-16-9-5-3-6-10-16)22-20(24)25-15-17-11-7-4-8-12-17/h3-12,18H,2,13-15H2,1H3,(H,21,23)(H,22,24)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOCKJFWSBACSJT-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。